
2-chloro-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a benzamide derivative, which is a class of compounds containing a carboxamido substituent attached to a benzene ring . It also contains a quinoline moiety, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are known to possess a wide range of biological activities .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzamides and quinolines undergo a variety of chemical reactions. Benzamides, for example, can undergo hydrolysis, reduction, and reactions with Grignard reagents . Quinolines can participate in electrophilic and nucleophilic substitution reactions, reductions, and oxidations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties of benzamides and quinolines can be inferred, such as their solubility in organic solvents, their melting and boiling points, and their spectral properties .Scientific Research Applications
Metabolism and Pharmacokinetics
- Studies on compounds like almorexant, a dual orexin receptor antagonist, detail their metabolism, disposition, and elimination in humans. These studies provide insights into how similar compounds might be metabolized and their potential applications in treating conditions like insomnia through receptor antagonism (Dingemanse et al., 2013).
Antiallergic Properties
- Research on derivatives of quinoline, such as 3,4,5-trihydroxy-N-(8-hydroxyquinolin-2-yl)benzamide (SG-HQ2), has shown that these compounds can inhibit mast cell-mediated allergic inflammation. This suggests potential applications in developing treatments for allergic inflammatory diseases by suppressing histamine release and pro-inflammatory cytokines (Je et al., 2015).
Neuroinflammatory Research
- Isoquinoline derivatives, such as those used for imaging neuroinflammation in schizophrenia-related psychosis, indicate the utility of similar compounds in studying and potentially treating neuroinflammatory conditions. This research demonstrates the role of neuroinflammation in schizophrenia and the potential for compounds that can be imaged or affect this process (Doorduin et al., 2009).
Antiviral and Antimalarial Applications
- Hydroxychloroquine, a quinoline derivative, has been studied for its effectiveness against COVID-19, highlighting the antiviral potential of related compounds. While the specific compound is not mentioned, this illustrates the broader research interest in quinolines and benzamides for infectious disease applications (Gautret et al., 2020).
Mechanism of Action
Future Directions
The future directions for research on this compound would depend on its biological activity and potential applications. Given the wide range of activities exhibited by benzamides and quinolines, this compound could be of interest in fields such as medicinal chemistry, materials science, and chemical biology .
properties
IUPAC Name |
2-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-26-16-7-8-17(27-2)18-14(16)11-12(19(24)23-18)9-10-22-20(25)13-5-3-4-6-15(13)21/h3-8,11H,9-10H2,1-2H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXNFXYXIPVNSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-chloro-2-methoxyphenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2958596.png)
![4-Iodo-2-methoxy-6-{[(5-methyl-3-isoxazolyl)amino]methyl}benzenol](/img/structure/B2958597.png)

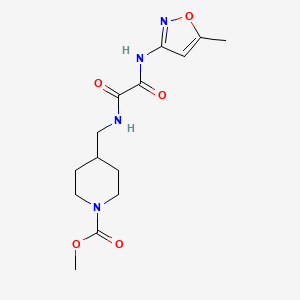
![3-{1-[4-(tert-butyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B2958602.png)
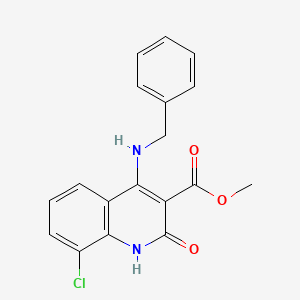
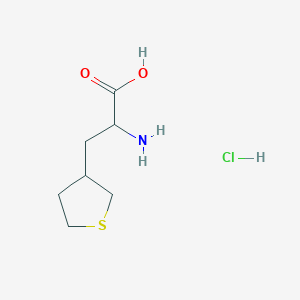
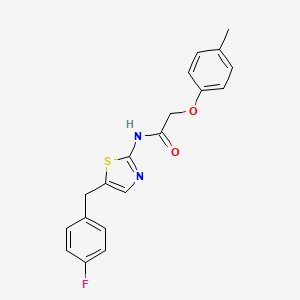
![2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2958608.png)
![4-tert-butyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2958609.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2958613.png)
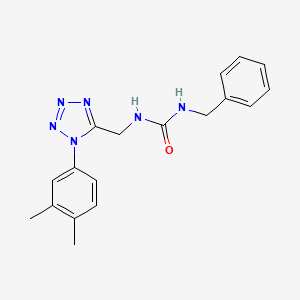
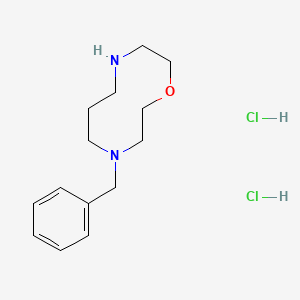
![5-(thiophen-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2958618.png)